molecular formula C21H27N5O2 B2822307 4-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1797957-82-4

4-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No. B2822307
CAS RN: 1797957-82-4
M. Wt: 381.48
InChI Key: OBSWOQBHAVUNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide, also known as CPP, is a compound that has gained attention in the scientific community due to its potential use as a research tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and the regulation of learning and memory.

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

  • Anti-inflammatory and Analgesic Agents : Compounds with similar structural features have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from precursors like visnaginone and khellinone. Such compounds have shown promising COX-2 inhibition, analgesic, and anti-inflammatory activities in preclinical models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial and Anticancer Properties : Analogous compounds have been synthesized and tested against human breast cancer cell lines and for their antibacterial properties. These studies highlight the importance of structural features in enhancing the biological activity of such compounds (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Novel Drug Discovery and Development

  • Antimicrobial Agents : Certain piperazine and pyrimidine derivatives have been identified to selectively target bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This unique approach could offer a new pathway for treating persistent bacterial infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

  • Neuropharmacological Applications : Research on related structures has explored their potential as antipsychotic, antiemetic, and neuroprotective agents. This includes the synthesis and pharmacological evaluation of compounds for their activity against central nervous system disorders, highlighting the versatility of these chemical structures in addressing various therapeutic areas (Norman, Navas, Thompson, & Rigdon, 1996).

Molecular Docking and SAR Analysis

  • Cancer and Receptor Binding Affinity : The synthesis and molecular docking studies of pyrimidine-piperazine conjugates have demonstrated significant anti-proliferative activities against cancer cell lines. These studies also help in understanding the structure-activity relationship (SAR) and the role of specific moieties in enhancing biological activity (El-kerdawy, El-Bendary, Abdel-Aziz, El-wasseef, & Abd El-Aziz, 2010).

properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-6-2-16(3-7-18)8-9-22-21(27)26-12-10-25(11-13-26)20-14-19(17-4-5-17)23-15-24-20/h2-3,6-7,14-15,17H,4-5,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSWOQBHAVUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

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